6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an amino group at the 6-position and a cyano group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the reaction of 5-formyl-1H-pyrazol-4-amines with malononitrile or cyanoacetamide . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclocondensation Reactions: The compound can undergo cyclocondensation with various reagents to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in reactions with this compound include chloroacetaldehyde, bromotrifluoroacetone, and ethyl bromopyruvate . These reactions are typically carried out under reflux conditions in solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3’,4’,5,6]pyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer, viral infections, and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile include:
5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds have similar structures but differ in the position of the amino group.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a pyrimidine ring fused to the pyrazole ring instead of a pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for the development of new therapeutic agents and advanced materials .
Properties
IUPAC Name |
6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-2-4-1-5-3-10-12-7(5)11-6(4)9/h1,3H,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZPLAUSNGTUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC(=C1C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.